2-(1H-imidazol-1-yl)-1-phenylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-yl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQHWEIQMDYXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409373 | |
| Record name | 2-(1H-imidazol-1-yl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24169-72-0 | |
| Record name | 2-(1H-imidazol-1-yl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-1-yl)-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 1h Imidazol 1 Yl 1 Phenylethanamine and Its Analogs
Established Synthetic Pathways for the Core 2-(1H-imidazol-1-yl)-1-phenylethanamine Structure
The construction of the this compound scaffold is typically achieved through a multi-step process that involves the initial formation of a ketone precursor followed by its conversion to the final amine.
Precursor Synthesis and Building Block Utilization (e.g., from 1-phenylethanone derivatives, 1-phenylethanamine)
A common and effective strategy for synthesizing the core structure begins with the preparation of the ketone intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanone. This is generally accomplished through the condensation of imidazole (B134444) with a suitable α-halophenone, such as a 2-bromo-1-phenylethanone derivative. researchgate.net This reaction, a nucleophilic substitution, establishes the crucial bond between the imidazole ring and the phenylethanone backbone.
The subsequent and pivotal step is the conversion of the keto group into a primary amine. This transformation is most frequently achieved via reductive amination. masterorganicchemistry.comharvard.eduorganic-chemistry.orglibretexts.org In this two-part process, the ketone first reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate. This intermediate is then reduced to the desired primary amine using a suitable reducing agent.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that can selectively reduce the iminium ion in the presence of the starting ketone, thus preventing the formation of alcohol byproducts. masterorganicchemistry.comharvard.edu
An alternative, though less direct, approach could involve starting from 1-phenylethanamine. However, this would necessitate a more complex synthetic route, potentially involving protection of the amine group, followed by the introduction of the imidazole moiety and subsequent deprotection.
Table 1: Key Precursors and Reagents in the Synthesis of this compound
| Precursor/Reagent | Role in Synthesis |
| 1-Phenylethanone derivatives (e.g., 2-bromo-1-phenylethanone) | Building block for the phenylethanone backbone. |
| Imidazole | Provides the imidazole ring. |
| Ammonia/Ammonium Salts | Nitrogen source for the formation of the primary amine. |
| Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent for the conversion of the imine to the amine. |
Mechanistic Considerations in Imidazole Ring Formation and Amine Functionalization
The formation of the imidazole ring is a fundamental step in the synthesis of these compounds. The Debus synthesis, first reported in 1858, provides a classic method for creating C-substituted imidazoles from glyoxal, formaldehyde, and ammonia. However, for the specific target compound, the more direct approach is the N-alkylation of the imidazole ring. This reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic carbon of the α-halophenone. The regioselectivity of this alkylation can be influenced by the substituents on the imidazole ring and the reaction conditions. researchgate.net
The mechanism of reductive amination begins with the nucleophilic attack of the amine (from ammonia) on the carbonyl carbon of the 2-(1H-imidazol-1-yl)-1-phenylethanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting hemiaminal then undergoes dehydration to form an iminium ion. The subsequent reduction of this iminium ion by a hydride donor, such as NaBH₃CN, yields the final primary amine. The use of a mildly acidic pH (around 4-5) is crucial to facilitate both imine formation and the selective reduction of the iminium ion. masterorganicchemistry.comharvard.edu
Approaches to Structural Derivatization and Scaffold Modification
The core this compound structure offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with potentially varied biological activities.
Substitutions on the Phenyl Ring
Modifications to the phenyl ring are readily achieved by utilizing appropriately substituted starting materials. For instance, employing substituted 2-bromo-1-phenylethanones in the initial condensation step with imidazole allows for the introduction of a wide range of functional groups onto the phenyl ring. researchgate.net Research on related imidazole derivatives has demonstrated the successful incorporation of various substituents, including halogens, alkyl groups, and alkoxy groups, through this method. researchgate.netsrrjournals.com These substitutions can significantly influence the electronic and steric properties of the molecule.
Table 2: Examples of Phenyl Ring Substituted Analogs
| Substituent (R) | Precursor |
| 4-Chloro | 2-bromo-1-(4-chlorophenyl)ethanone |
| 4-Fluoro | 2-bromo-1-(4-fluorophenyl)ethanone |
| 2,6-Dimethoxy | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone |
Modifications at the Ethanamine Chain
The ethanamine side chain can be modified to explore structure-activity relationships. For instance, N-alkylation of the primary amine can lead to secondary or tertiary amines. This can be achieved through further reductive amination with different aldehydes or ketones. organic-chemistry.org Additionally, the amine group can undergo acylation with acyl chlorides or anhydrides to form amides. rsc.org An example of such a modification is seen in N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide. nih.gov
Functionalization of the Imidazole Nitrogen Atoms (e.g., 1-substituted imidazolyl derivatives)
While the primary synthesis involves the formation of a bond at the N-1 position of the imidazole ring, the other nitrogen atom (N-3) can also be a site for functionalization, leading to the formation of imidazolium (B1220033) salts or other derivatives. The N-alkylation of imidazoles is a well-established process, often carried out using alkyl halides in the presence of a base. google.combldpharm.com The choice of solvent and base can influence the regioselectivity of the alkylation. For instance, using sodium hydride in an appropriate solvent is a common method for the deprotonation of the imidazole nitrogen, facilitating subsequent alkylation. srrjournals.com This allows for the introduction of a wide variety of substituents at the N-3 position, further expanding the chemical diversity of this class of compounds.
Synthesis of Related Heterocyclic Analogs (e.g., benzimidazoles, imidazolidines)
The synthesis of analogs of this compound, where the imidazole moiety is replaced by other related heterocycles like benzimidazole (B57391) or imidazolidine, involves established condensation reactions.
Benzimidazole Analogs: The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids and their derivatives. nih.govbohrium.comresearchgate.net To create a benzimidazole analog of the target compound, specifically 2-(1H-benzo[d]imidazol-2-yl)-1-phenylethanamine, one would typically react o-phenylenediamine with a suitable precursor containing the phenylacetaldehyde (B1677652) skeleton under oxidative conditions. bohrium.comresearchgate.net
A general two-step approach involves:
Condensation: o-Phenylenediamine reacts with an aldehyde. researchgate.net The reaction forms a Schiff base intermediate which then cyclizes.
Oxidation/Dehydrogenation: The resulting dihydrobenzimidazole intermediate is oxidized to the aromatic benzimidazole. Various oxidizing agents can be used, including nitrobenzene, sodium metabisulfite (B1197395) (Na₂S₂O₅), or even air, sometimes facilitated by a catalyst. researchgate.netnih.gov
Catalytic systems, such as those using supported gold nanoparticles (Au/TiO₂), can promote the selective reaction between o-phenylenediamine and aldehydes under mild, ambient conditions, offering high yields. nih.gov
Imidazolidine Analogs: Imidazolidines are the saturated counterparts to imidazoles. Their synthesis is typically achieved through the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with an aldehyde or ketone. This reaction forms a five-membered ring structure without aromaticity. For the corresponding analog of this compound, the synthesis would involve reacting ethylenediamine with a phenylglyoxal (B86788) derivative.
Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogs
The carbon atom attached to both the phenyl group and the amine group in this compound is a chiral center. This chirality necessitates methods for either synthesizing a specific enantiomer (stereoselective synthesis) or separating a racemic mixture (enantiomeric resolution).
Stereoselective Synthesis: Approaches to synthesize specific enantiomers often involve the use of chiral catalysts or auxiliaries. For instance, in the synthesis of related chiral 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, a ketone precursor is reduced to an alcohol using a chiral ruthenium catalyst (RuCl(p-cymene)[(R,R)-Ts-DPEN]). researchgate.net This method yields a specific stereoisomer. A similar strategy, such as asymmetric reductive amination of a corresponding ketone precursor using a chiral catalyst or auxiliary, could be employed to directly synthesize an enantiomerically enriched form of the target amine. nih.gov
Enantiomeric Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution is required to isolate the individual enantiomers. wikipedia.org
Diastereomeric Salt Formation: This is the most common and classic method for resolving racemic amines. wikipedia.orgstereoelectronics.org The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org Naturally occurring (+)-tartaric acid is a frequently used resolving agent for this purpose. stereoelectronics.orgukessays.com The reaction creates a pair of diastereomeric salts (e.g., (+)-amine/(+)-acid and (-)-amine/(+)-acid). ukessays.com These diastereomers have different physical properties, most importantly, different solubilities. wikipedia.orgquora.com This difference allows one of the diastereomeric salts to be selectively crystallized from a suitable solvent, such as methanol. ukessays.com After separation by filtration, the pure enantiomer of the amine can be recovered by treating the salt with a base. stereoelectronics.orglibretexts.org
Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are effective catalysts for the kinetic resolution of chiral amines. researchgate.net In this method, the enzyme selectively acylates one enantiomer of the amine in the presence of an acyl donor (e.g., ethyl methoxyacetate). researchgate.net This leaves one enantiomer in its acylated form and the other as the unreacted amine. The two can then be separated. This technique can produce enantiomers with excellent purity. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency and green chemistry principles to minimize environmental impact.
Advanced Synthetic Techniques: Microwave-assisted synthesis has emerged as a powerful tool for preparing imidazole and benzimidazole derivatives. ajrconline.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes while often increasing product yields. niscpr.res.inmdpi.com For example, some microwave-assisted syntheses of benzimidazoles show a 95% to 98% reduction in reaction time and a yield increase of 3% to 113% over traditional methods. mdpi.com These reactions can be performed under solvent-free conditions, for example, using silica (B1680970) gel as a solid support, which further enhances their efficiency and environmental friendliness. niscpr.res.in
| Parameter | Conventional Heating | Microwave Irradiation | Source(s) |
| Reaction Time | 2 to 8 hours | 3 to 16 minutes | niscpr.res.inmdpi.com |
| Yield | Often lower | Generally higher (3-113% increase) | mdpi.com |
| Conditions | Often requires high-boiling solvents | Can be performed solvent-free | niscpr.res.in |
This interactive table summarizes the advantages of microwave-assisted synthesis over conventional heating for heterocyclic compounds.
Green Chemistry Approaches: Several strategies align with the principles of green chemistry for the synthesis of imidazole and its analogs.
Benign Solvents: Using environmentally benign solvents like water or ethanol (B145695) instead of hazardous organic solvents is a key green approach. organic-chemistry.org
Reusable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is crucial. Examples include gold nanoparticles supported on titanium dioxide (Au/TiO₂) for benzimidazole synthesis nih.gov and green-synthesized chromium(III) oxide (Cr₂O₃) nanoparticles for imidazole synthesis. nih.gov
Renewable Feedstocks: Some methods utilize biorenewable resources. For instance, D-glucose has been used as a sustainable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines. organic-chemistry.org
Deep Eutectic Solvents (DESs): Novel ternary Deep Eutectic Solvents (DESs) have been developed to act as both the reaction medium and a recyclable catalyst for imidazole synthesis. nih.gov These solvents are noted for their biodegradability and low cost, offering a sustainable alternative to traditional volatile organic solvents. nih.gov
| Green Approach | Example | Benefit | Source(s) |
| Alternative Energy | Microwave Irradiation | Reduced reaction time, increased yield | niscpr.res.inmdpi.comdergipark.org.tr |
| Green Solvents | Water (H₂O) | Environmentally benign, safe | organic-chemistry.orgnih.gov |
| Reusable Catalysts | Supported Gold Nanoparticles | Catalyst can be recovered and reused 5+ times | nih.gov |
| Renewable Reagents | D-Glucose | Use of a biorenewable C1 synthon | organic-chemistry.org |
| Novel Media | Deep Eutectic Solvents (DES) | Recyclable, biodegradable solvent/catalyst system | nih.gov |
This interactive table highlights various green chemistry strategies applied in the synthesis of imidazole and benzimidazole derivatives.
Medicinal Chemistry Investigations and Structure Activity Relationship Sar Studies
Design Principles for 2-(1H-imidazol-1-yl)-1-phenylethanamine Analogs as Pharmacological Agents
The design of analogs based on the this compound scaffold is guided by established medicinal chemistry principles, including pharmacophore identification and rational design based on specific biological targets.
Pharmacophore Identification and Lead Structure Generation
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For azole antifungals, a key pharmacophore includes an azole ring (imidazole or triazole) that coordinates with the heme iron of the target enzyme, and one or more aromatic rings that provide hydrophobic interactions within the active site. researchgate.netresearchgate.net
In the context of this compound analogs, the core pharmacophoric elements can be identified as:
The 1H-imidazole ring: This acts as a crucial hydrogen bond acceptor and can coordinate with metallic ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes.
The phenyl group: This provides a hydrophobic anchor, engaging in pi-pi stacking or hydrophobic interactions with receptor pockets.
The ethylamine (B1201723) linker: The stereochemistry and flexibility of this linker are critical for orienting the imidazole (B134444) and phenyl groups correctly within the binding site.
Lead structures are often generated by modifying this basic scaffold. For instance, the closely related 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been extensively studied as antifungal agents, where the hydroxyl group can also participate in hydrogen bonding interactions. researchgate.netnih.gov
Rational Design Based on Target Interactions
Rational drug design involves creating molecules that are complementary to the structure of a specific biological target. nih.gov For many imidazole-based antifungals, the primary target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. researchgate.netnih.gov
The design of this compound analogs as CYP51 inhibitors is based on the following principles:
Heme Coordination: The N3 atom of the imidazole ring is designed to coordinate with the heme iron atom in the active site of CYP51. researchgate.net
Hydrophobic Interactions: The phenyl group and other lipophilic substituents are designed to fit into the hydrophobic substrate-binding cavity of the enzyme. researchgate.netnih.gov
Stereochemistry: The stereochemistry at the chiral center of the phenylethanamine backbone is crucial for optimal binding. Studies on related 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown that the (-) enantiomers can be significantly more active than the (+) enantiomers, highlighting the importance of a specific spatial arrangement for effective target engagement. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of new, unsynthesized analogs and in understanding the physicochemical properties that govern their potency.
While specific QSAR studies on this compound are not extensively reported, studies on related benzimidazole (B57391) and imidazole derivatives provide insights into the descriptors that are often important for their biological activity. For example, a QSAR study on a series of N-{(1H-Benzo[d]imidazol-1-yl)(phenyl)methylene}benzenamine analogs as antifungal agents revealed that lipophilicity (log P), polarizability, and molar refractivity are key parameters governing their activity. nih.gov Another study on 2-(substituted phenyl)-1H-benzimidazoles indicated the importance of the dipole moment, log P, and the second-order molecular connectivity index in describing their antimicrobial activity. nih.gov
A 2D and 3D-QSAR analysis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with antiprotozoal activity identified that descriptors such as chiV1, chi3Cluster, and XAHydrophobicArea significantly influence their biological activity. nih.gov These findings suggest that for analogs of this compound, a combination of steric, electronic, and hydrophobic properties would likely be critical for their pharmacological effects.
Ligand-Receptor Interaction Profiling through Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at an atomic level. frontiersin.org These methods provide valuable insights into the binding mode, interaction energies, and stability of the ligand-receptor complex.
Several studies have employed these techniques to investigate imidazole-based compounds. For instance, molecular docking studies on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives targeting Trypanosoma cruzi CYP51 have been performed to rationalize their antiprotozoal activity. nih.gov These studies help in visualizing how the imidazole and phenyl moieties fit into the active site and which amino acid residues they interact with.
A study involving the synthesis and molecular dynamics simulation of 2-(1H-imidazol-1-yl)-1-phenylethyl cinnamates as inhibitors of Candida albicans CYP51 demonstrated that these compounds could be effectively lodged in the active pocket of the enzyme. researchgate.netnih.gov The 100 ns MD simulations confirmed the stability of the protein-ligand complexes, showing that the compounds maintained their key molecular interactions within the active site. researchgate.netnih.gov Such studies are crucial for validating the proposed binding modes and for understanding the dynamic nature of the ligand-receptor interactions, which can guide further lead optimization. researchgate.net
Lead Optimization Strategies for Potency, Selectivity, and Efficacy
Lead optimization is the process of modifying a biologically active compound to improve its pharmacodynamic and pharmacokinetic properties. For analogs of this compound, several strategies can be employed for lead optimization.
Improving Potency:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity.
Modification of the Linker: Altering the ethylamine linker, for example, by introducing conformational constraints or additional functional groups, can optimize the orientation of the key pharmacophoric features.
Ester and Carbamate (B1207046) Derivatives: As demonstrated in studies with 2-(1H-imidazol-1-yl)-1-phenylethanol, converting the hydroxyl group to esters or carbamates can significantly enhance antifungal activity. researchgate.netnih.gov
Enhancing Selectivity:
Selectivity is crucial to minimize off-target effects. By exploiting structural differences between the target enzyme in the pathogen and its counterpart in the host (e.g., fungal CYP51 vs. human CYP enzymes), it is possible to design analogs with improved selectivity.
Optimizing Pharmacokinetic Properties:
Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability. For example, in the lead optimization of 2-hydroxymethyl imidazoles as LpxC inhibitors, structural transformations were guided by serum protein binding data to improve in vivo efficacy. researchgate.net
A study on the hit-to-lead optimization of phenyl imidazole carboxamides against Leishmania donovani demonstrated that systematic modifications around the scaffold led to improved potency while maintaining low cytotoxicity and desirable physicochemical properties. nih.gov
Computational Approaches in Drug Discovery for Imidazole Scaffolds
Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov For imidazole scaffolds, a variety of computational approaches are utilized:
Virtual Screening: Large compound libraries can be virtually screened against a target protein to identify potential hits with the desired imidazole scaffold.
Structure-Based Drug Design (SBDD): When the 3D structure of the target is known, SBDD techniques can be used to design novel ligands that fit precisely into the binding site. nih.gov
Pharmacophore-Based Virtual Screening: A pharmacophore model can be used as a 3D query to search databases for molecules that match the required steric and electronic features.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties. nih.gov
The combination of experimental synthesis and computational modeling has proven to be a powerful strategy in the targeted design of new imidazole-based inhibitors, providing valuable information for the synthesis and prediction of the activity of next-generation drug candidates. nih.gov
Pharmacological and Biological Evaluations of 2 1h Imidazol 1 Yl 1 Phenylethanamine and Derivatives
Antimicrobial Activities
Derivatives based on the 1-phenyl-2-(1H-imidazol-1-yl)ethyl scaffold have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents.
A significant body of research has focused on the antifungal properties of these compounds, particularly against various Candida species, which are common causes of opportunistic fungal infections.
Studies on ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown notable potency. A series of aromatic biphenyl (B1667301) ester derivatives were found to be more active than the widely used antifungal drug fluconazole (B54011). nih.gov Specifically, one derivative, (-)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate, was reported to be up to 500 times more active than its dextrorotatory (+) isomer and significantly more potent than fluconazole against strains of Candida species. nih.govresearchgate.net
The in vitro anti-Candida activity of newly synthesized imidazole-containing oximes and their aromatic esters was evaluated against fluconazole-resistant clinical isolates of C. albicans and C. tropicalis. nih.gov Many of these derivatives exhibited superior anti-Candida profiles compared to fluconazole. nih.gov For instance, certain 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed potent fungal growth inhibition, with one derivative displaying a Minimal Inhibitory Concentration (MIC) of 0.125 µg/mL against Candida albicans. researchgate.net Another compound from this series was effective against the resistant strain C. glabrata with an MIC of 0.25 µg/mL. researchgate.net
Table 1: Antifungal Activity of Selected 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives Note: This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Aromatic Biphenyl Esters | Candida albicans, non-albicans Candida | More active than fluconazole; (-) isomers up to 500 times more active than (+) isomers. | nih.gov |
| Oxime Esters | Fluconazole-resistant C. albicans, C. tropicalis | Exhibited better anti-Candida profiles than fluconazole. | nih.gov |
The imidazole (B134444) scaffold is also integral to compounds with antibacterial and antileishmanial properties. Imidazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial action. researchgate.netnih.gov For example, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one was designed as a pro-drug to target anaerobic bacteria. nih.gov Research into various imidazole-pyridine hybrids has also demonstrated their potential as antibacterial agents against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
In the realm of antiprotozoal activity, derivatives have been evaluated for their efficacy against Leishmania species, the causative agents of leishmaniasis. A study on 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives revealed activity against promastigote forms of L. amazonensis, with IC₅₀ values ranging from 15 to 60 µM. nih.gov Although these values were higher than the reference drug pentamidine (B1679287) (IC₅₀ = 10 µM), the new compounds showed lower cytotoxicity. nih.gov One promising derivative from this series demonstrated the ability to inhibit the progression of cutaneous lesions in mice infected with L. amazonensis. nih.gov
The mechanism of antifungal action for azole-based compounds, including imidazole derivatives, is well-established. They primarily act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.net The imidazole ring coordinates with the heme iron atom in the enzyme's active site, disrupting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. researchgate.net
For antibacterial action, the mechanisms can be more varied. Some imidazole derivatives function as pro-drugs that are activated within anaerobic bacteria by electron transfer proteins like ferredoxin, leading to the release of a cytotoxic species. nih.gov Other proposed mechanisms include the inhibition of essential bacterial enzymes, such as tRNA (guanine37-N¹)-methyltransferase (TrmD), which has been identified as a novel target for antibiotics. nuph.edu.ua
Cytotoxicity and Potential Anticancer Properties
The evaluation of cytotoxicity is a crucial step in drug development, both for assessing safety and for identifying potential anticancer agents. The imidazole ring is a feature of several anticancer drugs. nih.govcnr.it
Racemate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol showed low cytotoxicity against a human monocytic cell line (U937), indicating a degree of safety. nih.gov In the context of anticancer research, various imidazole derivatives have been evaluated for their cytotoxic activity against different human cancer cell lines. nih.gov For example, platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine derivatives displayed significant cytotoxic effects on an NCI-H460 lung cancer cell line. nih.gov One such complex, Pt-4a, showed cytotoxic potency comparable to the established chemotherapy drug cisplatin (B142131) against several cancer cell lines, including non-small-cell lung cancer and colorectal cancer cells. nih.gov This compound was found to diffuse into cells, interact directly with nuclear DNA, and induce the expression of p53 and p21, similar to cisplatin's mechanism. nih.gov
Table 2: Cytotoxicity of Selected Imidazole Derivatives Note: This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Cell Line | Cytotoxicity Measurement | Key Finding | Reference(s) |
|---|---|---|---|---|
| 2-(1H-imidazol-1-yl)-1-phenylethanol esters | U937 (Human Monocytic) | CC₅₀ | Low cytotoxicity observed. | nih.gov |
| Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine | NCI-H460 (Lung Cancer) | EC₅₀ | Significant cytotoxic effect, with potency comparable to cisplatin for some derivatives. | nih.gov |
Enzyme Modulation and Inhibition Profiles
Beyond direct antimicrobial and cytotoxic effects, imidazole derivatives are known to modulate the activity of various enzymes, presenting therapeutic opportunities for a range of diseases.
Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in leukocyte adhesion and trafficking at sites of inflammation. researchgate.netresearchgate.net It is expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. nih.gov The enzymatic activity of VAP-1 contributes to inflammation, oxidative stress, and has been implicated in various diseases, including diabetic complications, inflammatory liver diseases like non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. researchgate.netnih.govfrontiersin.org
Inhibition of VAP-1's enzyme activity is an attractive therapeutic strategy. researchgate.netresearchgate.net Novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as potent VAP-1 inhibitors. nih.gov Research has shown that these inhibitors can be highly potent, with some compounds demonstrating IC₅₀ values in the nanomolar range for human VAP-1. nih.gov Orally administered VAP-1 inhibitors have been shown to markedly inhibit ocular permeability in diabetic rat models, suggesting their potential for treating conditions like diabetic macular edema. nih.gov The inhibition of VAP-1 is considered a promising approach for anti-inflammatory therapies and for managing conditions linked to its activity. nih.govfrontiersin.org
Other Enzymatic Targets
Beyond their primary mechanisms of action, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanamine have been investigated for their inhibitory effects on a variety of other enzymatic targets. This research has unveiled potential applications in treating a range of conditions, from infectious diseases to metabolic disorders.
A significant area of investigation has been the inhibition of cytochrome P450 (CYP) enzymes. Specifically, sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of sterols in fungi and protozoa, has been a key target. The inhibition of CYP51 disrupts the integrity of the pathogen's cell membrane, leading to its death. Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown activity against this enzyme, highlighting their potential as antiprotozoal agents. In some studies, the anti-inflammatory effect of certain imidazole derivatives is also attributed to the inhibition of cytochrome P450, which leads to a reduction in pro-inflammatory mediators. nih.gov
Another important enzymatic target is α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can delay glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated potent, non-competitive inhibition of α-glucosidase, suggesting a potential role in developing anti-hyperglycemic agents. nih.gov
Furthermore, research has identified Vascular Adhesion Protein-1 (VAP-1) as a target for novel 1H-imidazol-2-amine derivatives. nih.gov VAP-1 is an enzyme implicated in the inflammation associated with diabetic macular edema. nih.gov Potent inhibition of VAP-1 by these derivatives suggests a therapeutic pathway for treating this diabetic complication. nih.gov
Table 1: Other Enzymatic Targets of this compound Derivatives
| Derivative Class | Enzymatic Target | Biological Outcome | Source |
|---|---|---|---|
| 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives | Sterol 14α-demethylase (CYP51) | Antiprotozoal Activity | |
| 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols | Cytochrome P450 | Anti-inflammatory Activity | nih.gov |
| 2-phenyl-1H-benzo[d]imidazole Derivatives | α-glucosidase | Anti-hyperglycemic Activity | nih.gov |
| 1H-imidazol-2-amine Derivatives | Vascular Adhesion Protein-1 (VAP-1) | Inhibition of Ocular Permeability | nih.gov |
Neurochemical and Neurotransmitter System Interactions
The imidazole nucleus is a feature of several compounds with significant activity within the central nervous system. Research into derivatives of this compound has revealed interactions with neurochemical pathways, particularly those involved in seizure control.
Several studies have focused on synthesizing and evaluating novel imidazole-containing compounds for anticonvulsant properties. Aralkylimidazole derivatives like nafimidone (B1677899) and denzimol (B1204873) have previously been identified as potent anticonvulsants. nih.gov Following this, new series of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide (B166681) derivatives were synthesized and tested. nih.gov These compounds were evaluated for their ability to protect against seizures in the maximal electroshock (MES) test, a standard screening model for antiepileptic drugs. nih.gov The results indicated that derivatives with specific substitutions, such as 2-isopropyl and 2,6-dimethyl groups on the N-phenyl ring, were the most active in this assay. nih.gov Similarly, a series of imidazole-containing arylsemicarbazones demonstrated notable anticonvulsant activity, primarily in the subcutaneous pentylenetetrazole (scPTZ) screen, which is another key model for identifying potential antiepileptic agents. nih.gov
While direct studies on the neurotransmitter system interactions of this compound are limited, the mechanism of action for some neurologically active heterocyclic compounds involves enzymes that regulate neurotransmitters. For instance, the antidepressant and anxiolytic properties of certain pyrazoline derivatives have been linked to their ability to inhibit monoamine oxidase A (MAO-A). nih.gov MAO-A is a critical enzyme in the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov This suggests a potential, yet to be fully explored, avenue for the neuropharmacological action of imidazole derivatives.
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities across various preclinical models. These effects are mediated through different mechanisms, including enzyme inhibition and modulation of immune cell responses.
A series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols exhibited potent, dose-dependent topical anti-inflammatory activity in murine models of skin inflammation. nih.gov This effect is believed to stem from the inhibition of cytochrome P450, which in turn reduces the levels of inflammatory mediators. nih.gov Further in vitro studies showed that these compounds specifically inhibit the formation of prostacyclins in mouse macrophages. nih.gov In a separate study, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov One of the lead compounds from this series displayed more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. nih.gov Its mechanism was linked to the restoration of IκBα phosphorylation and regulation of the NF-κB protein expression. nih.gov Another imidazopyridine derivative, miroprofen, was also shown to be a potent anti-inflammatory agent, particularly effective against exudative inflammation. nih.gov
The immunomodulatory potential of these compounds has been highlighted by the derivative TOK-8801. nih.govresearchgate.net In vivo studies in mice revealed that TOK-8801 has a dual effect on the immune response. nih.gov It suppressed the plaque-forming cell (PFC) response in high-responder mice, while augmenting it in aged mice with depressed immune function. nih.govresearchgate.net Similarly, in a delayed-type hypersensitivity (DTH) reaction model, TOK-8801 augmented the reaction in low-responder mice but suppressed it in high-responder mice. nih.gov These findings suggest that TOK-8801 acts as an immunomodulating agent, capable of either enhancing or suppressing the immune response depending on the baseline immune status, indicating its potential for treating autoimmune diseases. nih.gov
Table 2: Summary of Anti-inflammatory and Immunomodulatory Findings
| Derivative/Compound | Model System | Key Findings | Proposed Mechanism | Source |
|---|---|---|---|---|
| 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols | Murine skin inflammation models; Mouse macrophages | Potent topical anti-inflammatory activity; Specific inhibition of prostacyclin formation. | Inhibition of cytochrome P450. | nih.gov |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | LPS-stimulated RAW 264.7 macrophages; Xylene-induced mouse ear edema | Potent inhibition of NO and TNF-α production; Potent in vivo anti-inflammatory activity. | Restoration of IκBα phosphorylation and regulation of NF-κB. | nih.gov |
| TOK-8801 | C3H/He, C57BL/6, and ICR mice | Suppressed PFC response in high-responders; Augmented PFC response in aged mice; Modulated DTH reaction based on responder status. | Acts as an immunomodulating agent. | nih.govresearchgate.net |
| Miroprofen (imidazopyridine derivative) | Rat pleuritis and mouse peritonitis models | Potent activity against exudative inflammation. | Not specified. | nih.gov |
In Vivo Pharmacological Assessments and Preclinical Models
The therapeutic potential of various derivatives of this compound has been substantiated through numerous efficacy studies in diverse animal models. These in vivo assessments have provided crucial evidence of their pharmacological effects across different disease states.
In the realm of inflammation, 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols demonstrated significant topical anti-inflammatory effects in murine models of skin inflammation. nih.gov Another study highlighted a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative that showed more potent in vivo anti-inflammatory activity than the standard drug ibuprofen in the xylene-induced ear edema model in mice. nih.gov
For immunomodulation, the compound TOK-8801 was evaluated in several mouse strains to assess its impact on antibody production and delayed-type hypersensitivity (DTH). nih.gov The studies showed that oral administration of TOK-8801 could either suppress or augment immune responses, depending on the immune status of the animal model, underscoring its potential utility in autoimmune conditions like rheumatoid arthritis. nih.govresearchgate.net
In the context of metabolic diseases, imidazoline (B1206853) and 2-phenyl-1H-benzo[d]imidazole derivatives have been tested for their antihyperglycemic activity. nih.govnih.gov These compounds were evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rat models, where they showed a potent effect on improving glucose tolerance in an oral glucose tolerance test (OGTT). nih.govnih.gov The efficacy of one compound was found to be comparable to the positive control, acarbose. nih.gov
Furthermore, the anticonvulsant potential of newly synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and arylsemicarbazone derivatives has been confirmed in vivo. nih.govnih.gov These compounds were tested in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, where they exhibited significant protection against induced seizures. nih.govnih.gov
A key aspect of in vivo pharmacological assessment involves measuring the modulation of specific biochemical parameters to quantify a compound's effect. For derivatives of this compound, the most extensively studied parameter is blood glucose.
Multiple studies have demonstrated the potent anti-hyperglycemic effects of imidazole derivatives in diabetic animal models. In an oral glucose tolerance test (OGTT) in normal and streptozotocin (STZ)-induced diabetic rats, several imidazoline derivatives showed a potent ability to improve glucose tolerance without causing hypoglycemia. nih.gov In one study, a new imidazolidine-2,4-dione derivative produced a significant decrease in fasting blood glucose levels over a 42-day treatment period. researchgate.net This same compound also led to a significant lowering of the glycated hemoglobin (HbA1c) level, which is a key long-term marker of glycemic control. researchgate.net
Another study involving 2-phenyl-1H-benzo[d]imidazole derivatives identified a lead compound that showed significant hypoglycemic activity in an in vivo pharmacodynamic study. nih.gov Its ability to improve oral sucrose (B13894) tolerance was comparable to that of acarbose, a standard anti-diabetic medication. nih.gov These findings collectively highlight the significant potential of this class of compounds to modulate blood glucose levels, making them promising candidates for the development of new anti-diabetic drugs. nih.govnih.gov
Table 3: In Vivo Modulation of Biochemical Parameters by Imidazole Derivatives
| Derivative Class / Compound | Animal Model | Parameter Modulated | Outcome | Source |
|---|---|---|---|---|
| Imidazolidine-2,4-dione Derivative | Alloxanized Diabetic Rats | Fasting Blood Glucose | Significant decrease over 42 days. | researchgate.net |
| Imidazolidine-2,4-dione Derivative | Alloxanized Diabetic Rats | Glycated Hemoglobin (HbA1c) | Significant lowering after 42 days. | researchgate.net |
| Imidazoline Derivatives | STZ-induced Diabetic Rats | Blood Glucose (in OGTT) | Potent improvement in glucose tolerance. | nih.gov |
| 2-phenyl-1H-benzo[d]imidazole Derivative (15o) | In vivo pharmacodynamic model | Blood Glucose (in oral sucrose tolerance test) | Significant hypoglycemic activity, comparable to acarbose. | nih.gov |
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Characterization for Structural Elucidation
The precise molecular structure of 2-(1H-imidazol-1-yl)-1-phenylethanamine is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: In a typical ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The protons on the phenyl ring would appear as multiplets in the aromatic region. The three protons of the imidazole (B134444) ring would each produce a unique signal. mdpi.com The methine (CH) proton adjacent to both the phenyl ring and the amine group, and the methylene (B1212753) (CH₂) protons adjacent to the imidazole ring, would appear in the aliphatic region, with their chemical shifts influenced by the adjacent electronegative nitrogen atoms. researchgate.netchemicalbook.com The two protons of the primary amine (NH₂) would likely appear as a broad singlet. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would show distinct signals for each carbon atom in the phenyl ring, the imidazole ring, the methine carbon, and the methylene carbon, confirming the total number and electronic environment of carbon atoms in the structure. mdpi.comacs.org
Expected ¹H and ¹³C NMR Chemical Shifts
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and can provide evidence of the molecular formula. High-resolution mass spectrometry (HRMS) in particular offers highly accurate mass measurements. mdpi.com For this compound (C₁₁H₁₃N₃), the predicted mass data confirms its elemental composition. uni.lu
Predicted Mass Spectrometry Data for C₁₁H₁₃N₃
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation. nih.gov For this compound, characteristic absorption bands would confirm the presence of the amine (N-H), aromatic (phenyl C-H), and imidazole groups. researchgate.netresearchgate.net
Characteristic IR Absorption Bands
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl and imidazole rings act as chromophores. The spectrum is expected to show absorption maxima in the UV region, typically arising from π→π* transitions within these aromatic systems. researchgate.net
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatography is essential for both purifying the synthesized compound and for separating its stereoisomers.
Purity Assessment The chemical purity of this compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). For preparative purposes, column chromatography is a standard method for purification. rsc.org In many syntheses of related imidazole derivatives, the crude product is purified on a silica (B1680970) gel column using a solvent system such as a chloroform-methanol mixture as the eluent. acs.orgnih.gov
Enantiomeric Excess Determination Since this compound possesses a chiral center at the carbon atom bearing the phenyl and amine groups, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), a measure of chiral purity, is critical. wikipedia.org
Two primary HPLC-based strategies are employed:
Direct Separation using Chiral Stationary Phases (CSPs): This method involves using an HPLC column that is itself chiral. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of racemic compounds, including those with amine functionalities. nih.govwindows.netsigmaaldrich.com
Indirect Separation via Chiral Derivatization: In this approach, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column). nih.gov A common CDA for primary amines is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which reacts with the amine to form diastereomeric thioureas that are readily separable by reversed-phase HPLC. nih.govchrom-china.comresearchgate.net
Example HPLC Conditions for Chiral Separation of a Phenylethylamine Derivative
Data based on a method for α-phenylethylamine. nih.govchrom-china.com
High-Throughput Screening (HTS) Platforms for Biological Activity Assessment
High-Throughput Screening (HTS) allows for the rapid, parallel evaluation of thousands of chemical compounds for a specific biological activity. youtube.com Imidazole-containing compounds are frequently included in diverse chemical libraries for HTS campaigns due to their proven record as a versatile scaffold in medicinal chemistry. nih.govresearchgate.net
To assess the biological activity of this compound, it would be included in an HTS platform. These platforms typically utilize robotic automation, microplate formats (e.g., 96- or 384-well plates), and sensitive detection methods. youtube.com Depending on the therapeutic area of interest, the screen could be designed to identify various effects, such as:
Inhibition of cancer cell growth researchgate.net
Antimicrobial or antifungal activity nih.govresearchgate.net
Antiprotozoal efficacy nih.govnih.gov
Modulation of a specific enzyme or receptor activity nih.gov
A common HTS approach is high-content screening (HCS), which combines automated fluorescence microscopy with sophisticated image analysis to measure complex cellular events like changes in protein location, cell morphology, or apoptosis in response to the compound. youtube.com
In Vitro Assay Development for Target Engagement and Functional Activity
Following a potential "hit" from an HTS campaign, more detailed in vitro assays are developed to confirm the compound's activity, determine its potency, and elucidate its mechanism of action.
Target Engagement Assays These assays are designed to confirm that the compound physically interacts with its intended biological target (e.g., an enzyme or receptor). For imidazole-based compounds, which are known to target a wide variety of proteins, this is a crucial step. researchgate.netnih.gov If the intended target is an enzyme, a target engagement assay might involve:
Enzymatic Assays: Measuring the compound's ability to inhibit the enzyme's catalytic activity. The output is often an IC₅₀ value, which is the concentration of the compound required to reduce the enzyme's activity by 50%. researchgate.net
Biophysical Assays: Techniques like thermal shift assays or surface plasmon resonance can be used to directly measure the binding of the compound to the target protein, providing evidence of engagement without needing a functional readout.
Functional Activity Assays These assays measure the physiological consequence of the compound's interaction with its target within a cellular context.
Cytotoxicity Assays: These are fundamental for anticancer and antimicrobial screening. Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and non-cancerous control cells are exposed to a range of concentrations of the compound. acs.orgnih.gov Cell viability is then measured using reagents like MTT or luminescence-based methods (e.g., CellTiter-Glo™), which quantify the number of living cells. nih.gov The result is typically an EC₅₀ or IC₅₀ value, representing the concentration that causes a 50% reduction in cell viability.
Antimicrobial Assays: The functional activity against bacteria or fungi is often determined by measuring the Minimal Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of the microbe after a set incubation period. researchgate.netnih.gov
Example of an In Vitro Cytotoxicity Assay Setup
This represents a generalized workflow based on common methodologies. nih.govnih.govresearchgate.net
Conclusion and Future Research Perspectives
Synthesis of Key Findings and Contributions to Imidazole (B134444) Chemistry and Medicinal Science
The 2-(1H-imidazol-1-yl)-1-phenylethanamine scaffold is a significant contributor to the field of medicinal chemistry, primarily due to the established and broad-ranging biological activities of imidazole-containing compounds. nih.govresearchgate.netlongdom.org The imidazole nucleus, a five-membered heterocyclic ring with two nitrogen atoms, is a common feature in numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions. nih.govresearchgate.net
Research into derivatives of this scaffold has led to the discovery of potent pharmacological agents. For instance, the synthesis of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides has produced compounds that act as potent inhibitors of the human cytochrome P450 enzyme CYP24A1. researchgate.netnih.gov This enzyme is a crucial target in the treatment of conditions like cancer, where its inhibition can help maintain therapeutic levels of calcitriol. researchgate.net One styryl derivative, in particular, showed enhanced activity compared to the standard inhibitor, ketoconazole, marking a significant step in developing new leads for drug development in this area. researchgate.net
Furthermore, modifications of the core structure have yielded a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives with notable antifungal properties. nih.govresearchgate.net Studies on these compounds revealed that specific aromatic biphenyl (B1667301) esters were more active against Candida albicans and other Candida species than the widely used antifungal drug fluconazole (B54011). nih.gov The investigation into the stereoisomers of these derivatives highlighted that the (-) enantiomers were substantially more active than the (+) isomers, underscoring the importance of stereochemistry in the design of these antifungal agents. nih.gov
The synthesis strategies for these scaffolds often involve multi-step processes, starting from precursors like substituted bromoacetophenones and 1H-imidazole, followed by reduction and further derivatization. researchgate.net Efficient synthetic routes have been developed, allowing for the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies. researchgate.netconnectjournals.com These studies have been instrumental in identifying the key molecular features that govern the biological activity of these imidazole derivatives. researchgate.net
Identification of Promising Avenues for Further Research and Development
The existing body of research on this compound scaffolds opens up several promising avenues for future investigation. The versatility of the imidazole core suggests that its derivatives could be explored for a wider range of therapeutic applications. nih.govresearchgate.net
Exploration of New Therapeutic Targets: While significant work has been done on antifungal and anticancer applications, the broad biological activity of imidazoles suggests potential in other areas. nih.govmdpi.com Future research could focus on designing and synthesizing derivatives to target other enzymes and receptors implicated in diseases such as viral infections, inflammatory disorders, and protozoal diseases. researchgate.netresearchgate.net For example, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have shown potent antiprotozoal activity, indicating the scaffold's potential in developing new anti-parasitic drugs. researchgate.net
Structure-Activity Relationship (SAR) Deepening: Further SAR studies are warranted to build upon the initial findings. A systematic exploration of substitutions on both the phenyl ring and the imidazole ring could lead to the identification of compounds with enhanced potency and selectivity. researchgate.net The significant difference in activity between enantiomers of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives suggests that chiral synthesis and separation should be a key focus of future synthetic efforts to isolate the more active stereoisomer. nih.govmdpi.com
Mechanism of Action Studies: For many of the synthesized compounds, particularly those showing promising anticancer activity, the precise mechanism of action has not been fully elucidated. nih.gov Future research should include in-depth biological studies to identify the specific molecular targets and pathways through which these compounds exert their effects. This knowledge is crucial for optimizing lead compounds and understanding potential side effects.
Development of Novel Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic methods for the core scaffold and its derivatives remains a valuable area of research. rsc.org This could facilitate the large-scale production of promising drug candidates for further preclinical and clinical evaluation.
Translational Potential and Future Therapeutic Applications of this compound Scaffolds
The this compound scaffold holds considerable translational potential for future therapeutic applications. The demonstrated efficacy of its derivatives against clinically relevant fungal pathogens and cancer-related enzymes provides a strong foundation for their progression through the drug development pipeline.
Antifungal Drug Development: The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. researchgate.net Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, which have shown superior activity to fluconazole against certain Candida species and low cytotoxicity, are promising candidates for development as new antifungal drugs. nih.gov Future work should focus on optimizing their pharmacokinetic properties and evaluating their in vivo efficacy in animal models of fungal infections.
Anticancer Therapeutics: The ability of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides to potently inhibit CYP24A1 highlights their potential as anticancer agents, particularly in combination therapies to enhance the effects of vitamin D analogs. researchgate.netnih.gov The imidazole ring is a key pharmacophore in many existing anticancer drugs, and this scaffold could be further exploited to develop inhibitors of other cancer-related targets like kinases or tubulin. nih.govmdpi.com
Anti-Protozoal Agents: The strong activity of benzimidazole (B57391) derivatives containing the 2-(1H-imidazol-1-yl)ethyl moiety against various protozoa presents a significant opportunity to address parasitic diseases. researchgate.net With some compounds showing better in vitro activity than the standard drug metronidazole, this class of molecules could lead to new treatments for infections caused by Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net
Q & A
Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)-1-phenylethanamine, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1: Reaction of 2-chloroacetophenone derivatives with imidazole under heating (70°C) in the presence of triethylamine to form 2-(1H-imidazol-1-yl)-1-phenylethanone intermediates .
- Step 2: Reduction of the ketone intermediate using potassium borohydride (KBH₄) to yield 2-(1H-imidazol-1-yl)-1-phenylethanol .
- Step 3: Condensation with chloromethyl-substituted aromatic compounds under reflux in dioxane with NaOH and PEG600 as catalysts .
Optimization Tips:
- Monitor reaction temperature (70°C is critical for high yields) .
- Use anhydrous solvents (e.g., CH₃CN) and inert atmospheres to prevent side reactions .
- Purify intermediates via silica-gel column chromatography (PE-EA eluent) .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) to quantify impurities and confirm ≥95% purity .
- Structural Confirmation:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ for C₁₁H₁₃N₃: m/z 188.1) .
Common Pitfalls:
Q. How is the compound screened for preliminary biological activity in academic research?
- In Vitro Assays: Test against protozoal pathogens (e.g., Trypanosoma cruzi) using IC₅₀ determination in culture models .
- Cytotoxicity Screening: Compare activity in mammalian cell lines (e.g., Vero cells) to assess selectivity .
- Methodology:
- Use microplate readers for high-throughput screening .
- Normalize data to positive controls (e.g., benznidazole for T. cruzi) .
Advanced Research Questions
Q. How can structural modifications enhance the antiprotozoal activity of this compound derivatives?
- Substitution Patterns:
- Phenyl Ring Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -F) to improve target binding .
- Imidazole Substituents: Alkyl chains (e.g., -CH₂CH₃) enhance lipophilicity and membrane permeability .
- SAR Studies: Correlate substituent effects with IC₅₀ values using multivariate regression analysis .
Q. What computational strategies are used to predict the mechanism of action of this compound?
- Molecular Docking: Simulate binding to T. cruzi CYP51 (lanosterol 14α-demethylase) using AutoDock Vina .
- Key interactions: Imidazole nitrogen coordinates to heme iron in CYP51 .
- MD Simulations: Assess binding stability over 100 ns trajectories in GROMACS .
- Free Energy Calculations: Use MM-PBSA to rank derivatives by binding affinity .
Validation: Cross-check docking scores with experimental IC₅₀ values .
Q. How do enantiomeric differences impact the biological activity of chiral derivatives?
- Stereochemical Resolution:
- Synthesize enantiomers via chiral HPLC or asymmetric catalysis .
- Example: (R)- and (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol show 5-fold differences in activity .
- Mechanistic Insight:
- (R)-enantiomers exhibit stronger CYP51 binding due to optimal spatial orientation .
Methodological Note: Use circular dichroism (CD) to confirm enantiopurity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Data Discrepancy Analysis:
- Assay Variability: Standardize protocols (e.g., parasite strain, incubation time) .
- Compound Purity: Re-test batches with HPLC-validated purity >98% .
- Statistical Tools: Apply ANOVA to identify outliers or batch effects .
Case Study: A 2016 study reported IC₅₀ = 12.5 µM for the parent compound, while a 2022 study found 8.2 µM. Re-analysis revealed differences in parasite viability assays .
Methodological Resources
- Spectral Databases: PubChem (CID: 62221413) for reference NMR/IR spectra .
- Software: Gaussian 16 for DFT calculations to predict reactive sites .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
